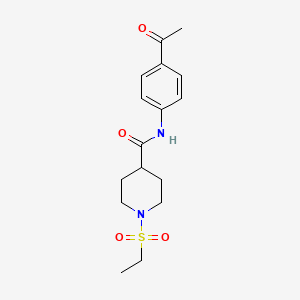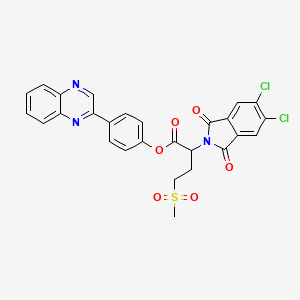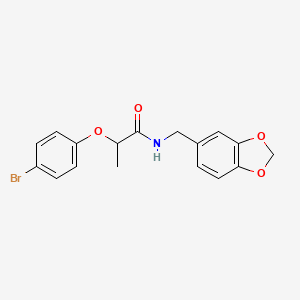![molecular formula C16H15BrN2O3 B4112179 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4112179.png)
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide
Vue d'ensemble
Description
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPPB belongs to the class of benzamides, which have been studied for their ability to modulate various biological pathways. In
Mécanisme D'action
The mechanism of action of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide is not fully understood, but it is believed to involve the modulation of various biological pathways. 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide can alter the expression of genes involved in various biological processes, such as cell growth, differentiation, and apoptosis. Additionally, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel, which can affect neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to induce apoptosis and inhibit angiogenesis, which can lead to the inhibition of tumor growth. In inflammation research, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which can reduce inflammation. In neurological disorders, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to modulate neurotransmitter release and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has several advantages for lab experiments, including its ability to modulate various biological pathways and its potential as a therapeutic agent. However, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, the mechanism of action of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research on 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide, including the identification of its specific targets and the optimization of its chemical properties. Additionally, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide could be studied in combination with other therapeutic agents to enhance its efficacy and reduce potential toxicity. Further research could also explore the potential of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide in other disease models, such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been studied for its ability to modulate various biological pathways and its potential in cancer, inflammation, and neurological disorders. The synthesis method of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide involves several steps, and its mechanism of action is not fully understood. 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for the research on 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide, including the identification of its specific targets and the optimization of its chemical properties.
Applications De Recherche Scientifique
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been studied for its ability to modulate neurotransmitter release and improve cognitive function.
Propriétés
IUPAC Name |
2-[2-(4-bromophenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(22-12-8-6-11(17)7-9-12)16(21)19-14-5-3-2-4-13(14)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOAROQHRTVISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Bromophenoxy)propanoylamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112104.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4112117.png)
![5-bromo-N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4112121.png)
![7-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B4112122.png)

![2,5-dichloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B4112129.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4112139.png)
![1-[2-(4-bromophenoxy)propanoyl]indoline](/img/structure/B4112144.png)

![4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B4112157.png)
![ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4112166.png)

![(4-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B4112190.png)
![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4112193.png)